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hydroxypyridazine-4-carboxylate

Cat. No.: B1337625 Get Quote

Synthesis of Pyridazinone Derivatives:
Application Notes and Protocols for Drug
Discovery
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of diverse pyridazinone derivatives starting from the versatile building block, Ethyl 6-chloro-3-
hydroxypyridazine-4-carboxylate. Pyridazinone scaffolds are of significant interest in

medicinal chemistry due to their wide range of biological activities, including but not limited to,

anticancer, anti-inflammatory, and cardiovascular effects.

Introduction
Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate is a key intermediate for the synthesis of

a library of pyridazinone derivatives. The chlorine atom at the 6-position is susceptible to

nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the

introduction of various functionalities. The ester group at the 4-position can be further modified,

for instance, by hydrolysis and subsequent amide coupling. This document outlines two key

synthetic transformations: Nucleophilic Aromatic Substitution (SNA r) and Suzuki-Miyaura

Cross-Coupling.
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Data Presentation
The following tables summarize representative quantitative data for the synthesis of

pyridazinone derivatives based on analogous reactions reported in the literature.

Table 1: Nucleophilic Aromatic Substitution of 6-Chloropyridazinone Analogs

Entry Nucleophile Product Yield (%)
Melting
Point (°C)

Reference

1 Morpholine

Ethyl 3-

hydroxy-6-

(morpholin-4-

yl)pyridazine-

4-carboxylate

85 155-157
Analogous

to[1]

2 Piperidine

Ethyl 3-

hydroxy-6-

(piperidin-1-

yl)pyridazine-

4-carboxylate

82 162-164
Analogous

to[1]

3 Aniline

Ethyl 3-

hydroxy-6-

(phenylamino

)pyridazine-4-

carboxylate

78 188-190
Analogous

to[2]

4 Hydrazine

Ethyl 3-

hydroxy-6-

hydrazinylpyri

dazine-4-

carboxylate

90
210-212

(dec.)

Analogous

to[3]

Table 2: Suzuki-Miyaura Cross-Coupling of 6-Chloropyridazinone Analogs
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Entry
Boronic
Acid

Product Yield (%)
Melting
Point (°C)

Reference

1
Phenylboroni

c acid

Ethyl 3-

hydroxy-6-

phenylpyridaz

ine-4-

carboxylate

88 195-197
Analogous

to[4]

2

4-

Methoxyphen

ylboronic acid

Ethyl 3-

hydroxy-6-(4-

methoxyphen

yl)pyridazine-

4-carboxylate

85 201-203
Analogous

to[4]

3
Thiophen-2-

ylboronic acid

Ethyl 3-

hydroxy-6-

(thiophen-2-

yl)pyridazine-

4-carboxylate

75 180-182
Analogous

to[4]

4
Pyridin-3-

ylboronic acid

Ethyl 3-

hydroxy-6-

(pyridin-3-

yl)pyridazine-

4-carboxylate

72 215-217
Analogous

to[5]

Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic
Substitution
This protocol describes the displacement of the chlorine atom at the 6-position of Ethyl 6-
chloro-3-hydroxypyridazine-4-carboxylate with an amine nucleophile.

Materials:

Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
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Amine (e.g., morpholine, piperidine, aniline) (1.2 equivalents)

Potassium carbonate (K₂CO₃) (2.0 equivalents)

Dimethylformamide (DMF)

Ethyl acetate

Brine

Procedure:

To a round-bottom flask, add Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate (1.0 eq),

the corresponding amine (1.2 eq), and potassium carbonate (2.0 eq).

Add DMF to the flask to dissolve the reagents.

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization to

obtain the desired 6-substituted amino-pyridazinone derivative.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass

spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for Suzuki-Miyaura
Cross-Coupling
This protocol details the palladium-catalyzed cross-coupling of Ethyl 6-chloro-3-
hydroxypyridazine-4-carboxylate with a boronic acid.
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Materials:

Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate

Aryl or heteroaryl boronic acid (1.5 equivalents)

Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

Triphenylphosphine (PPh₃) (0.1 equivalents)

Potassium carbonate (K₂CO₃) (3.0 equivalents)

1,4-Dioxane

Water

Ethyl acetate

Brine

Procedure:

In a Schlenk flask, combine Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate (1.0 eq),

the boronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (3.0 eq).

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

Heat the reaction mixture to 90-110 °C and stir for 6-18 hours. Monitor the reaction progress

by TLC.

Upon completion, cool the reaction mixture to room temperature and filter through a pad of

Celite®, washing with ethyl acetate.

Partition the filtrate between ethyl acetate and water.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-

or 6-heteroaryl-pyridazinone derivative.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR,

and mass spectrometry.

Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the derivatization of Ethyl
6-chloro-3-hydroxypyridazine-4-carboxylate.
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Caption: Synthetic routes from Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate.

Signaling Pathways
Pyridazinone derivatives have been shown to modulate various signaling pathways. Below are

diagrams for the Phosphodiesterase 4 (PDE4) and Vascular Endothelial Growth Factor (VEGF)

signaling pathways, which are common targets for this class of compounds.

PDE4 Signaling Pathway
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Caption: Inhibition of PDE4 by pyridazinone derivatives.[3][6][7][8][9]
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Caption: Inhibition of VEGF signaling by pyridazinone derivatives.[10][11][12][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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